5,5-Difluorooxepan-4-amine hydrochloride
Description
Significance of Fluorine in Organic Chemistry and Heterocyclic Systems
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. mdpi.com
Fluorine's high electronegativity, second only to oxygen, and the strength of the carbon-fluorine bond are key to its influence. The replacement of hydrogen with fluorine can modulate the acidity or basicity of nearby functional groups, alter molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism. These modifications are invaluable in the design of new synthetic building blocks with fine-tuned reactivity and stability.
Cyclic ethers, such as oxetanes and oxepanes, are important structural motifs in many biologically active compounds. The incorporation of fluorine into these rings can lead to significant changes in their properties. For instance, fluorination can influence the ring's conformation and polarity, which in turn can affect binding interactions with biological targets. news-medical.netnus.edu.sg The synthesis of fluorinated cyclic ethers, while often challenging, provides access to novel chemical space for drug discovery and development. nus.edu.sg
The amine functional group is one of the most prevalent in organic chemistry and is a fundamental component of a vast array of pharmaceuticals and biologically active molecules. Amines serve as versatile synthetic handles, enabling the construction of amides, sulfonamides, and other key linkages. As building blocks, they provide a crucial point of diversification for creating libraries of compounds for screening and optimization.
Overview of Oxepane (B1206615) Ring Systems and Their Chemical Relevance
The oxepane ring is a seven-membered heterocyclic ether. While less common than five- or six-membered rings, the oxepane scaffold is present in a number of natural products with interesting biological activities. The larger ring size of oxepanes provides greater conformational flexibility compared to smaller rings, which can be advantageous for optimizing interactions with biological macromolecules. The synthesis of substituted oxepanes is an active area of research, with various strategies being developed to access this important heterocyclic system. rsc.orgnih.gov
Contextualizing 5,5-Difluorooxepan-4-amine Hydrochloride within Contemporary Chemical Synthesis
This compound brings together the key features of a fluorinated heterocycle and a primary amine. The geminal difluoro group at the 5-position is expected to have a significant impact on the local electronic environment and the conformational preferences of the oxepane ring. The adjacent amine at the 4-position provides a reactive site for further chemical elaboration. As a hydrochloride salt, the compound is likely to exhibit improved stability and handling characteristics.
Properties
IUPAC Name |
5,5-difluorooxepan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-4-10-3-1-5(6)9;/h5H,1-4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWGRKGYWZFVGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(C1N)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 5,5 Difluorooxepan 4 Amine Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. A multi-pronged NMR strategy provides a complete picture of the atomic connectivity, stereochemical relationships, and dynamic conformational behavior of 5,5-Difluorooxepan-4-amine hydrochloride.
One-dimensional NMR experiments involving ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei provide the initial framework for the structural assignment. Each nucleus offers unique insights into its local chemical environment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxepane (B1206615) ring and the amine group. The protons adjacent to the electronegative oxygen and the gem-difluoro group will exhibit characteristic downfield shifts. Spin-spin coupling patterns (multiplicity) will reveal the connectivity between adjacent protons. For instance, the proton at C4, being a chiral center, is expected to show complex coupling with the protons on the adjacent methylene (B1212753) groups (C3 and the CH of the amine).
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the oxepane ring. The carbon atom bearing the two fluorine atoms (C5) will appear as a triplet due to one-bond ¹³C-¹⁹F coupling, a key diagnostic feature. The chemical shifts will be influenced by the proximity to the oxygen, nitrogen, and fluorine atoms.
¹⁹F NMR: As a 100% abundant spin-1/2 nucleus with a high gyromagnetic ratio, ¹⁹F NMR is highly sensitive. nih.gov The spectrum for this compound is anticipated to show two signals for the non-equivalent fluorine atoms, which would appear as a pair of doublets due to geminal ²JFF coupling. Further coupling to adjacent protons (²JFH and ³JFH) would add complexity to the signals, providing valuable stereochemical information. The large chemical shift dispersion of ¹⁹F is particularly sensitive to the local electronic and conformational environment. nih.govillinois.edu
¹⁵N NMR: Although ¹⁵N has low natural abundance and a negative gyromagnetic ratio, techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can provide information about the nitrogen environment of the primary amine hydrochloride. nih.gov
Illustrative 1D NMR Data Table (Note: The following data are hypothetical and serve to illustrate the expected spectroscopic features.)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 3.8 - 4.2 | m | - | H2, H7 |
| ¹H | 2.0 - 2.4 | m | - | H3, H6 |
| ¹H | 3.5 - 3.7 | m | - | H4 |
| ¹H | 8.5 - 9.0 | br s | - | NH₃⁺ |
| ¹³C | 65 - 75 | t | ¹JCF ≈ 240-260 | C5 |
| ¹³C | 50 - 60 | s | - | C4 |
| ¹³C | 70 - 80 | s | - | C2, C7 |
| ¹³C | 30 - 40 | s | - | C3, C6 |
| ¹⁹F | -100 to -120 | d | ²JFF ≈ 250-280 | Fa |
| ¹⁹F | -105 to -125 | d | ²JFF ≈ 250-280 | Fb |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. slideshare.netwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of protons on the oxepane ring, for example, between the protons on C6 and C7, and between C3 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). wikipedia.orgsdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. wikipedia.orgsdsu.edu This is invaluable for connecting different fragments of the molecule. For instance, correlations from the amine protons to C4 and C3, or from the H2 protons to C3 and C7 across the oxygen atom would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. wikipedia.org This technique is particularly useful for determining the relative stereochemistry and preferred conformation in solution. For example, spatial proximity between the proton at C4 and specific protons on the ring could help define the orientation of the amine group.
The seven-membered oxepane ring is conformationally flexible and can exist in various twist-chair and boat-chair conformations. uconn.eduresearchgate.net Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these conformational equilibria. researchgate.netnih.gov At low temperatures, the interconversion between different conformers may slow down on the NMR timescale, leading to the appearance of separate signals for each conformer. By analyzing the changes in the spectra with temperature (line broadening and coalescence), it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion process.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. nih.govub.edu For this compound, electrospray ionization (ESI) would likely be used. The instrument would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with very high accuracy. The experimentally determined exact mass can then be compared to the calculated theoretical mass for the proposed formula to confirm its validity.
Illustrative HRMS Data Table (Note: The following data are based on the known molecular formula.)
| Ion | Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (Da) | Difference (ppm) |
| [M+H]⁺ | C₆H₁₂F₂NO⁺ | 152.08815 | Hypothetical Value | Hypothetical Value |
In addition to the parent ion, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation. The analysis of the resulting fragment ions can provide further structural information, such as the loss of ammonia (B1221849) or cleavage of the oxepane ring, which would support the proposed structure.
X-ray Crystallography for Absolute and Relative Stereochemical Determination and Solid-State Conformations
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique is capable of determining bond lengths, bond angles, and torsion angles with very high precision. For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining both the relative and absolute stereochemistry. nih.gov The resulting crystal structure would unambiguously establish the configuration at the C4 chiral center and reveal the preferred conformation of the oxepane ring in the solid state. Furthermore, it would provide detailed information about intermolecular interactions, such as hydrogen bonding between the amine hydrochloride and the chloride counter-ion, and how these interactions influence the crystal packing.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary ammonium (B1175870) group (around 3000-3200 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), N-H bending (around 1500-1600 cm⁻¹), C-O-C stretching of the ether linkage (around 1050-1150 cm⁻¹), and strong C-F stretching vibrations (around 1000-1200 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be useful for observing the vibrations of the carbon backbone of the oxepane ring.
The position and shape of the N-H stretching bands can be particularly informative about the extent and nature of hydrogen bonding within the crystal lattice. Broadening of these bands often indicates strong hydrogen bonding interactions.
Illustrative Vibrational Spectroscopy Data Table (Note: The following data are hypothetical and serve to illustrate the expected spectroscopic features.)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3200 - 3000 | Broad, Strong | ν(N-H) | Ammonium (NH₃⁺) |
| 2980 - 2850 | Medium | ν(C-H) | Alkane CH₂ |
| 1600 - 1500 | Medium | δ(N-H) | Ammonium (NH₃⁺) |
| 1200 - 1000 | Strong | ν(C-F) | Gem-difluoro |
| 1150 - 1050 | Strong | ν(C-O-C) | Ether |
Computational and Theoretical Investigations of 5,5 Difluorooxepan 4 Amine Hydrochloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems.
Optimization of Molecular Geometries and Conformational Preferences
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. For 5,5-Difluorooxepan-4-amine hydrochloride, this would involve exploring the various possible conformations of the oxepane (B1206615) ring. The presence of the difluoro and amine substituents would significantly influence the ring's puckering and the preferred orientation of the substituents (axial vs. equatorial).
DFT calculations would systematically explore the potential energy surface of the molecule to identify the lowest energy conformers. The results of such a study would likely be presented in a table summarizing the relative energies of different stable conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair-like (Amine Equatorial) | 0.00 |
| Chair-like (Amine Axial) | Data not available |
| Boat-like | Data not available |
Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations can determine the distribution of electrons within the molecule and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability. A smaller gap generally suggests a more reactive molecule.
For this compound, the analysis would focus on how the electronegative fluorine atoms and the nitrogen atom of the amine group influence the energies and spatial distributions of the frontier orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts)
DFT methods can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound. The calculations would involve determining the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N) in the presence of an external magnetic field. The predicted chemical shifts would then be compared to experimentally obtained NMR spectra.
Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹H | Data not available | Data not available |
| ¹³C | Data not available | Data not available |
Molecular Dynamics Simulations for Conformational Landscapes in Solution
While DFT calculations are excellent for studying molecules in the gas phase or implicitly in a solvent, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule in an explicit solvent environment over time. An MD simulation of this compound would model the interactions between the molecule and surrounding water molecules, providing insights into its conformational flexibility and how it might change in a biological context. This would be particularly important for understanding how the molecule might interact with a target protein.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential metabolic pathways. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, helping to understand the feasibility and kinetics of a proposed mechanism.
Structure-Reactivity Relationship Studies through Quantum Chemical Methods
Quantum chemical methods can be employed to establish relationships between the structure of a molecule and its reactivity. By systematically modifying the structure of this compound (e.g., changing substituents) and calculating various quantum chemical descriptors (such as atomic charges, electrostatic potentials, and frontier orbital energies), a quantitative structure-activity relationship (QSAR) model could be developed. This would be invaluable for designing new molecules with improved properties.
Chemical Transformations and Reactivity of 5,5 Difluorooxepan 4 Amine Hydrochloride
Reactions Involving the Amine Functionality
The primary amine group is a versatile nucleophilic center, capable of participating in a wide array of chemical transformations. These reactions are fundamental for building molecular complexity and are widely employed in the synthesis of derivatives for various applications, including pharmaceutical development and analytical characterization.
Acylation and Alkylation Reactions
Acylation: The primary amine of 5,5-Difluorooxepan-4-amine readily undergoes acylation to form stable amide derivatives. This transformation can be achieved through several standard methods. A common approach is the reaction with highly reactive acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. orgoreview.comchemguide.co.ukchemguide.co.uk This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon. docbrown.infosavemyexams.com
Alternatively, direct condensation with carboxylic acids can be accomplished using peptide coupling reagents. nih.gov A widely used combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). commonorganicchemistry.comluxembourg-bio.com This method transforms the carboxylic acid into a more reactive intermediate in situ, facilitating a milder and often more selective amidation process. commonorganicchemistry.comacs.org
| Reagent Type | Specific Reagent(s) | Typical Conditions | Product Type |
|---|---|---|---|
| Acyl Halide | Acetyl chloride, Benzoyl chloride | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N) | N-substituted amide |
| Acid Anhydride (B1165640) | Acetic anhydride, Succinic anhydride | Aprotic solvent, optional base or catalyst | N-substituted amide |
| Carboxylic Acid + Coupling Agent | R-COOH + EDC/HOBt | Aprotic solvent (e.g., DMF, DCM), Base (e.g., DIPEA) | N-substituted amide |
Alkylation: N-alkylation of the amine introduces alkyl substituents onto the nitrogen atom. Direct reaction with alkyl halides is a fundamental method, though it can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as the resulting secondary amine can be more nucleophilic than the primary starting material. wikipedia.orgucalgary.ca The use of amine hydrohalide salts and specific base systems can improve selectivity for mono-alkylation. rsc.orgrsc.orgresearchgate.net
A more controlled and widely used method for mono-alkylation is reductive amination. organic-chemistry.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine by condensing the amine with an aldehyde or ketone, followed by immediate reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgacs.orgtandfonline.com This approach is highly efficient for producing secondary and tertiary amines with high selectivity.
| Method | Reagents | Typical Conditions | Product Type |
|---|---|---|---|
| Direct Alkylation | Alkyl halide (e.g., CH3I, BnBr) | Solvent, Base (e.g., K2CO3) | Secondary/Tertiary amine mixture |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3) | Solvent (e.g., DCE, MeOH), often with mild acid | Secondary or Tertiary amine |
Derivatization for Chromatographic and Spectroscopic Analysis
Due to the lack of a strong chromophore, 5,5-Difluorooxepan-4-amine is not readily detectable by standard UV-Vis spectrophotometry or HPLC with UV detection. Therefore, derivatization is essential for its quantification and analysis. This involves reacting the primary amine with a labeling reagent to attach a moiety with specific spectroscopic properties.
For High-Performance Liquid Chromatography (HPLC), several pre-column derivatization reagents are commonly employed:
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts, enabling sensitive detection by fluorescence detectors. wikipedia.orgnih.gov The reaction is typically carried out in an alkaline buffer. mdpi.comresearchgate.netnih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable, fluorescent carbamate (B1207046) derivatives with primary and secondary amines.
o-Phthaldialdehyde (OPA): Reacts specifically with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form fluorescent isoindole derivatives. A key advantage is its selectivity for primary amines.
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorogenic reagent that reacts with primary and secondary amines to yield fluorescent derivatives detectable at longer wavelengths.
These derivatization reactions not only enhance detectability but also often improve the chromatographic properties of the analyte by increasing its hydrophobicity.
| Reagent | Abbreviation | Functional Group Targeted | Detection Method |
|---|---|---|---|
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl-Cl | Primary & Secondary Amines | Fluorescence, UV |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV |
| o-Phthaldialdehyde | OPA | Primary Amines (with thiol) | Fluorescence |
| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary & Secondary Amines | Fluorescence |
Formation of Amides, Ureas, and Other Nitrogen-Containing Compounds
Building upon acylation, the amine functionality is a key handle for synthesizing a variety of nitrogen-containing compounds.
Amides: As discussed in section 5.1.1, amide formation is a robust and fundamental reaction of the title compound.
Ureas: Substituted ureas are another important class of derivatives. They are typically synthesized by reacting the amine with an isocyanate. Alternatively, safer and more convenient reagents can be used to generate the isocyanate in situ or provide an equivalent carbonyl source. N,N'-Carbonyldiimidazole (CDI) is a common phosgene (B1210022) substitute that activates the amine to form a carbamoyl-imidazole intermediate, which then reacts with another amine to yield a urea (B33335). acs.orgresearchgate.netresearchgate.netyoutube.com This method avoids the handling of toxic isocyanates. Other methods include the use of chloroformates or reactions involving carbon dioxide. st-andrews.ac.uk
| Reagent Type | Specific Reagent(s) | Intermediate | Product |
|---|---|---|---|
| Isocyanate | Alkyl or Aryl Isocyanate (R-N=C=O) | - | N,N'-Disubstituted Urea |
| Phosgene Equivalent | N,N'-Carbonyldiimidazole (CDI) | Carbamoyl-imidazole | Symmetrical or Unsymmetrical Urea |
| Carbonate/ Chloroformate | Diphenyl carbonate, Phenyl chloroformate | Carbamate | Urea |
Site-Specific Functionalization of Amines
Site-specific functionalization refers to the selective modification of the amine group without altering other parts of the molecule, namely the difluorooxepane ring. The high nucleophilicity of the primary amine makes it the most reactive site in the molecule towards a wide range of electrophiles under mild-to-moderate reaction conditions. The reactions described above—acylation, alkylation, and urea formation—are all prime examples of site-specific functionalization. The stability of the C-F bonds and the ether linkage within the oxepane (B1206615) ring means that standard conditions for these amine-centric reactions typically leave the ring system intact. This selective reactivity is crucial for the controlled synthesis of complex derivatives where the difluorooxepane moiety is retained as a specific structural scaffold.
Reactivity of the Difluorooxepane Ring System
The 5,5-difluorooxepane ring is a seven-membered heterocyclic system. Generally, five- and six-membered cyclic ethers are relatively unreactive due to low ring strain. mdpi.com Seven-membered rings like oxepane are also conformationally flexible and possess minimal ring strain, rendering them generally stable. The presence of the gem-difluoro group at the 5-position can, however, influence the ring's electronic properties and stability.
Ring-Opening Reactions and Ring Expansion Studies
Ring Expansion Studies: Ring expansion reactions are powerful synthetic tools for accessing larger ring systems from smaller, more readily available precursors. mdpi.comrsc.org While reactions of the 5,5-difluorooxepane ring that lead to expansion are not commonly documented, studies on the synthesis of such rings often involve ring expansion principles. For instance, fluorinated oxetanes have been synthesized via ring expansion of epoxides using a difluorocarbene species. sciencedaily.com
Furthermore, classic reactions like the Tiffeneau–Demjanov rearrangement provide a method for the one-carbon ring expansion of cycloalkanes bearing an aminomethyl group. wikipedia.orgslideshare.netnumberanalytics.comwikipedia.orgorganicreactions.org Such methodologies, adapted for heterocyclic systems, represent a potential synthetic route to the oxepane skeleton from a six-membered precursor. The synthesis and modification of medium-sized heterocycles via ring expansion remains an active area of research, with various methods involving C-N or C-C bond cleavage in bicyclic intermediates being developed. researchgate.netuni-wuerzburg.denuph.edu.ua
Skeletal Editing Transformations
Skeletal editing, a synthetic strategy that allows for the precise modification of a molecule's core structure, offers intriguing possibilities for the diversification of the oxepane scaffold. chemistryworld.comnih.govnih.gov For fluorinated heterocycles, these transformations can lead to novel structures with potentially altered biological activities.
One prominent method for skeletal editing involves the use of difluorocarbene (:CF2) for ring expansion. researchgate.net While often applied to smaller rings like oxetanes, the principle could be extended to the oxepane system of 5,5-Difluorooxepan-4-amine hydrochloride. Such a reaction could potentially lead to an eight-membered difluorinated oxygen-containing ring. The generation of difluorocarbene can be achieved from various precursors, including sodium chlorodifluoroacetate. rsc.org
Acid-Base Chemistry and Salt Formation Dynamics
The presence of a primary amine group makes this compound a base, capable of accepting a proton. The compound exists as a hydrochloride salt, indicating that the amine has been protonated by hydrochloric acid. This salt formation is a common strategy to improve the water solubility and crystallinity of amine-containing compounds. libretexts.org
The basicity of the amine is significantly influenced by the electronic effects of the gem-difluoro group. Fluorine is a highly electronegative atom, and the two fluorine atoms at the 5-position exert a strong electron-withdrawing inductive effect. This effect is transmitted through the carbon framework of the oxepane ring, decreasing the electron density on the nitrogen atom of the amine at the 4-position. masterorganicchemistry.com A lower electron density on the nitrogen makes the lone pair of electrons less available for protonation, thereby reducing the basicity of the amine compared to its non-fluorinated analogue. libretexts.org
The equilibrium between the free amine and its protonated form (the ammonium (B1175870) salt) is dependent on the pH of the solution. In acidic conditions, the equilibrium favors the protonated form, while in basic conditions, the free amine is regenerated.
The formation and dissociation of the hydrochloride salt are dynamic processes. In solution, the salt exists as an equilibrium between the protonated amine cation and the chloride anion. The stability of the salt is influenced by factors such as the solvent, temperature, and the presence of other ions. jst.go.jp The triboelectric properties of amines and their hydrochloride salts can also differ significantly, which is a relevant consideration in pharmaceutical manufacturing. jst.go.jp
Below is a table summarizing the key aspects of the acid-base chemistry:
| Property | Description | Influence of the gem-Difluoro Group |
| Basicity | The ability of the amine group to accept a proton. | The strong electron-withdrawing inductive effect of the two fluorine atoms reduces the electron density on the nitrogen, making the amine less basic than its non-fluorinated counterpart. |
| Salt Formation | The reaction of the basic amine with an acid (HCl) to form an ammonium salt. | Facilitates the formation of a stable, often crystalline, solid with improved aqueous solubility. |
| pKa of Conjugate Acid | A quantitative measure of the amine's basicity (a lower pKaH indicates a weaker base). | Expected to be lower than the pKaH of the non-fluorinated analogue due to the inductive effect of the fluorine atoms. |
| pH-dependent Equilibrium | The position of the equilibrium between the free amine and the protonated salt depends on the pH of the solution. | In acidic media, the protonated form predominates. In basic media, the free amine is the major species. |
Synthetic Utility of 5,5 Difluorooxepan 4 Amine Hydrochloride As a Building Block
Role in the Synthesis of Complex Fluorinated Heterocycles
Fluorinated heterocycles are crucial components in a vast array of pharmaceuticals and agrochemicals. nih.gove-bookshelf.de Small, fluorinated building blocks are often preferred for synthesis as they circumvent the need for challenging and often unselective late-stage fluorination reactions. nih.gov Amine hydrochlorides, in particular, are common starting materials in cyclization and condensation reactions to form various heterocyclic systems. nih.gov
In principle, 5,5-Difluorooxepan-4-amine hydrochloride could serve as a key precursor for a range of complex, fused, or spirocyclic fluorinated heterocycles. The primary amine offers a nucleophilic site for reactions with various electrophiles. For instance, condensation reactions with diketones, diesters, or other bifunctional reagents could lead to the formation of novel heterocyclic rings fused to the oxepane (B1206615) core. However, specific examples and detailed reaction conditions documenting the use of this compound for these purposes are not extensively reported in peer-reviewed journals. researchgate.netekb.eg General strategies for synthesizing fluorinated pyrimidines and pyrazoles often involve the reaction of amine precursors with other reagents, highlighting the potential pathways this compound could undertake. nih.gov
Application as a Chiral Building Block (if applicable based on enantiomeric purity)
The use of single-enantiomer compounds is a critical aspect of modern drug development, as different enantiomers can have vastly different biological activities and safety profiles. enamine.net Chiral amines are valuable building blocks in asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules. nih.gov
This compound possesses a chiral center at the 4-position of the oxepane ring. If this compound is available in an enantiomerically pure form (either as the (R)- or (S)-enantiomer), it would be a highly valuable chiral building block. Its application would enable the synthesis of stereochemically defined molecules, where the oxepane moiety introduces specific conformational constraints and stereochemical information. The process for obtaining such chiral building blocks can involve asymmetric synthesis or the resolution of a racemic mixture. enamine.netnih.gov Despite this potential, specific studies detailing the resolution or asymmetric synthesis of this compound and its subsequent use in enantioselective synthesis are not readily found in the searched literature.
Precursor in the Construction of Functionalized Molecules and Scaffolds
Building blocks containing primary amines are fundamental in synthetic chemistry due to the versatility of the amino group. The amine functionality in this compound can be readily transformed into a wide array of other functional groups, such as amides, sulfonamides, ureas, and carbamates, through reactions with acyl chlorides, sulfonyl chlorides, isocyanates, and chloroformates, respectively.
This reactivity allows the oxepane scaffold to be incorporated into larger, more complex molecules. For example, it could be coupled with carboxylic acids of interest to generate a series of amide derivatives. This approach is a common strategy in medicinal chemistry for exploring structure-activity relationships (SAR). The difluorinated oxepane ring acts as a unique, non-aromatic, and conformationally constrained scaffold that can be decorated with various functional groups to optimize interactions with biological targets. While the potential is clear, specific published examples detailing the derivatization of this compound are scarce.
Integration into Diversification Strategies for Chemical Libraries
Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. Scaffolds that offer three-dimensional complexity and novel chemical space are highly sought after for library synthesis. The 5,5-difluorooxepane core provides a distinct non-flat scaffold that is underrepresented in typical screening collections compared to common aromatic and five- or six-membered heterocyclic rings.
The primary amine of this compound serves as an ideal handle for diversification. Using parallel synthesis techniques, this starting material could be reacted with a large set of diverse building blocks (e.g., a library of carboxylic acids or sulfonyl chlorides) to rapidly generate a library of novel compounds. Each member of the library would share the common difluorooxepane core but differ in the substituent attached to the amine nitrogen. This strategy allows for a systematic exploration of the chemical space around the scaffold to identify compounds with desired biological activities.
Below is a hypothetical data table illustrating how such a diversification strategy might be planned.
| Reactant Type | Example Reagent | Resulting Functional Group | Potential Library Size |
| Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Amide | >1000 |
| Sulfonyl Chlorides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamide | >500 |
| Isocyanates | Phenyl isocyanate, Methyl isocyanate | Urea (B33335) | >300 |
| Aldehydes/Ketones | Benzaldehyde, Acetone (B3395972) | Imine (followed by reduction to secondary amine) | >1000 |
This table is illustrative of the potential synthetic strategies and does not represent actual experimental results for the specified compound based on available literature.
Development of Novel Synthetic Pathways Utilizing the Oxepane Amine Scaffold
The unique structural features of the 5,5-Difluorooxepan-4-amine scaffold could inspire the development of new synthetic methodologies. For instance, the presence of the fluorine atoms adjacent to the amine-bearing carbon could influence the reactivity of neighboring groups or serve as a handle for novel chemical transformations.
Research in this area could focus on intramolecular reactions, where the amine participates in a cyclization with another functional group tethered to the oxepane ring, leading to novel bicyclic or spirocyclic systems. The development of such pathways would expand the synthetic chemist's toolbox and provide access to previously inaccessible molecular architectures. However, at present, published research detailing the development of novel synthetic pathways specifically leveraging the this compound scaffold could not be identified in the conducted searches.
Advanced Analytical Methodologies for 5,5 Difluorooxepan 4 Amine Hydrochloride
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is an indispensable tool for separating and quantifying components within a mixture. For 5,5-Difluorooxepan-4-amine hydrochloride, various chromatographic methods are employed to assess purity, identify impurities, and analyze complex mixtures.
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines like 5,5-Difluorooxepan-4-amine can exhibit poor chromatographic behavior, including peak tailing, due to their polarity and tendency to interact with active sites in the GC system. iu.edu To overcome these issues, derivatization is a necessary step to convert the polar primary amine into a less polar, more volatile, and more thermally stable derivative. iu.edujfda-online.com
Common derivatization agents for primary amines include acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), and silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.eduresearchgate.net The reaction with these agents replaces the active hydrogen on the amine group, thereby improving chromatographic peak shape and enhancing detection sensitivity. iu.edu For instance, derivatization with PFPA involves the formation of a stable pentafluoropropionyl amide, which is highly amenable to GC-MS analysis. researchgate.netnih.gov The mass spectrometer then provides structural information based on the fragmentation pattern of the derivatized analyte, allowing for definitive identification and quantitation.
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate |
| Reaction Conditions | 65°C for 30 minutes |
| GC Column | 5%-Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Initial 70°C, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Interface Temp | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-550 m/z |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is typically the method of choice.
The separation of the amine hydrochloride can be challenging due to its basic nature, which can lead to interactions with residual silanol (B1196071) groups on the silica-based stationary phase, resulting in poor peak shape. To mitigate this, mobile phase modifiers are crucial. Operating at a low pH (e.g., using formic acid or phosphoric acid) ensures the amine is protonated, which can improve peak symmetry. waters.com The selection of the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve adequate retention and resolution from potential impurities. Detection is commonly performed using an ultraviolet (UV) detector, although the compound may have a weak chromophore, necessitating detection at lower wavelengths.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
For higher resolution, faster analysis times, and enhanced sensitivity, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the preferred method. UPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly greater separation efficiency compared to traditional HPLC.
When coupled with a mass spectrometer, typically using an electrospray ionization (ESI) source, UPLC-MS offers high selectivity and sensitivity for the analysis of this compound. ESI in positive ion mode is ideal for this compound, as the primary amine group is readily protonated to form a [M+H]+ ion. waters.com This technique is particularly valuable for identifying and quantifying trace-level impurities and degradation products. Similar to HPLC, operating at a basic pH can also be explored, as it may keep the amine in its neutral form, leading to different retention behavior and potentially better peak shape on certain columns. waters.com Pre-extraction derivatization, for example with benzoyl chloride, can also be employed to enhance chromatographic performance and detection sensitivity for amine-containing molecules in complex matrices. nsf.govacs.org
| Parameter | Condition |
|---|---|
| Column | C18 BEH (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% to 98% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 kV |
| Scan Mode | Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) |
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties
Electrochemical methods, such as cyclic voltammetry (CV), provide valuable insights into the redox properties of a molecule. For this compound, CV can be used to determine its oxidation potential and to study the mechanism of its electrochemical reactions. The electrochemical oxidation of aliphatic amines has been investigated, and they are typically found to be irreversibly oxidized. nih.govrsc.org
In a typical CV experiment, a potential is swept between two limits while the resulting current is measured. The oxidation of the amine group would appear as an anodic peak in the voltammogram. Studies on aliphatic amines have shown that the oxidation process is often irreversible, indicating that the initial oxidation product is unstable and undergoes subsequent chemical reactions. rsc.orgacs.org The peak potential can be influenced by factors such as the pH of the solution and the nature of the electrode material (e.g., glassy carbon, platinum). nih.govrsc.org While some studies suggest primary amines show no wave in aqueous alkaline solutions, other approaches using acidic buffered conditions have been successful. rsc.orgacs.org This technique can be used to understand potential metabolic pathways involving oxidation and to assess the compound's susceptibility to oxidative degradation.
| Parameter | Condition |
|---|---|
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Electrolyte | 0.1 M Phosphate Buffer (pH 7.4) |
| Analyte Concentration | 1 mM |
| Scan Rate | 100 mV/s |
| Potential Range | 0 V to +1.5 V vs. Ag/AgCl |
| Temperature | 25°C |
Spectrophotometric Assays for Concentration Determination
Spectrophotometric assays offer a simple, rapid, and cost-effective means for determining the concentration of an analyte in solution. For this compound, assays can be developed based on the chemical reactivity of its primary amine functional group.
One approach involves the reaction of the primary amine with a chromogenic reagent to produce a colored product whose absorbance can be measured with a UV-Visible spectrophotometer. For example, primary amines can react with sodium nitroprusside in the presence of acetone (B3395972) to form a violet-colored complex. researchgate.net The intensity of the color, measured at its wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the amine. Another method involves the reaction of the amine with 2,4-dinitrofluorobenzene (DNFB), which yields a colored product. researchgate.net A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve is then used to determine the concentration of the compound in unknown samples.
| Parameter | Condition |
|---|---|
| Reagent | Sodium Nitroprusside / Acetone |
| Reaction Medium | Aqueous buffer (pH 8-11) |
| Reaction Time | 10-15 minutes at room temperature |
| Wavelength (λmax) | ~550 nm |
| Instrument | UV-Visible Spectrophotometer |
| Calibration Range | Dependent on molar absorptivity of the product |
| Blank | Reagent blank without the analyte |
Conclusion and Future Research Directions
Summary of Current Research on 5,5-Difluorooxepan-4-amine Hydrochloride
Research directly focused on this compound is currently limited in publicly accessible scientific literature. The compound is primarily cataloged in chemical databases, which provide basic molecular and structural information. uni.lu Its seven-membered oxepane (B1206615) ring, geminally difluorinated at the 5-position and featuring an amine at the 4-position, represents a unique and synthetically challenging scaffold. While specific studies on its synthesis, reactivity, and applications are not extensively documented, the growing interest in fluorinated heterocycles in medicinal and materials chemistry suggests its potential as a valuable building block. The strategic placement of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including lipophilicity, metabolic stability, and basicity of the adjacent amine group. nus.edu.sgelsevierpure.com Therefore, this compound is a molecule of interest for the development of novel chemical entities.
| Property | Value |
| Molecular Formula | C6H12ClF2NO |
| Molecular Weight | 195.62 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2225146-21-2 |
Emerging Synthetic Methodologies for Fluorinated Cyclic Amines
The synthesis of fluorinated cyclic amines, such as this compound, presents considerable challenges. However, several emerging methodologies show promise for accessing these complex structures.
One notable strategy involves the deconstructive fluorination of cyclic amines . This method utilizes silver-mediated ring-opening fluorination with reagents like Selectfluor to introduce fluorine atoms through C(sp³)–C(sp³) bond cleavage in saturated nitrogen heterocyles. nih.gov While this has been demonstrated on piperidines and pyrrolidines, the principles could potentially be adapted for the synthesis of larger ring systems like oxepanes. nih.gov
Another innovative approach is the photoredox-catalyzed cyclization/hydrogen atom transfer reaction of bromodifluoroethylamines. This modular two-step synthesis provides access to cyclic β-fluoroalkyl amines and offers an alternative to hazardous reagents like DAST. chemrxiv.org
Furthermore, the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines has been successfully employed to create 5-halo-3,3-difluoropiperidines, which can be further functionalized to the corresponding amines. researchgate.net This intramolecular cyclization strategy could be a viable pathway for constructing the oxepane ring system.
Recent breakthroughs in the synthesis of fluorinated oxetanes from epoxides using a copper catalyst to facilitate the insertion of a difluorocarbene species also highlight the ongoing innovation in the field of fluorinated heterocycles. nus.edu.sgsciencedaily.comnews-medical.net While this method yields a smaller ring, the underlying principles of controlled fluorination and ring expansion could inspire new routes to larger structures like this compound.
| Synthetic Strategy | Key Features | Potential Applicability |
| Deconstructive Fluorination | Ring-opening fluorination of cyclic amines. | Access to fluorinated acyclic amine precursors for subsequent cyclization. |
| Photoredox Catalysis | Modular synthesis of cyclic β-fluoroalkyl amines. | Avoidance of harsh fluorinating agents. |
| N-halosuccinimide-induced Cyclization | Intramolecular cyclization of alkenylamines. | Direct formation of the heterocyclic ring. |
| Catalytic Difluorocarbene Insertion | Conversion of epoxides to fluorinated oxetanes. nus.edu.sgsciencedaily.comnews-medical.net | Potential for novel ring-forming strategies. |
Potential for Further Chemical Transformations and Derivatizations
The structure of this compound offers several avenues for further chemical transformations and derivatizations, making it a versatile scaffold for creating a library of new compounds. The primary amine group is a key handle for a wide range of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Arylation: Formation of C-N bonds with aryl partners through cross-coupling reactions.
The presence of the oxepane ring also allows for potential ring-opening reactions under specific conditions, providing access to linear fluorinated amino alcohols. The difluoro group adjacent to the amine is expected to lower the pKa of the amine, influencing its nucleophilicity and reactivity.
Future Prospects in Scaffold Development and Analog Synthesis
The this compound scaffold holds significant promise for the development of novel chemical entities with potential applications in drug discovery and materials science. The incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates. elsevierpure.com
Future research is likely to focus on:
Development of stereoselective syntheses: Controlling the stereochemistry at the C4 position would provide access to enantiomerically pure compounds, which is crucial for pharmacological studies.
Synthesis of analogs: Modification of the oxepane ring, for example, by introducing substituents or altering the ring size, could lead to a diverse range of analogs with fine-tuned properties.
Exploration of biological activity: Screening of derivatives of this compound for various biological targets could uncover new therapeutic leads. The unique conformational constraints imposed by the seven-membered ring, combined with the electronic effects of the difluoro group, make this an attractive scaffold for probing protein binding pockets.
Application in materials science: The polarity and hydrogen bonding capabilities of the amino group, along with the stability imparted by the fluorine atoms, could make derivatives of this compound interesting for the development of new polymers or functional materials.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5,5-Difluorooxepan-4-amine hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step fluorination and cyclization reactions. For fluorinated oxepanes, precursor compounds (e.g., diols or ketones) are fluorinated using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Post-fluorination, amine functionalization is achieved via reductive amination or nucleophilic substitution. Purification requires chromatography (e.g., silica gel or HPLC) and crystallization. Purity validation should employ NMR (¹H/¹³C/¹⁹F) to confirm structural integrity and LC-MS to detect impurities below 0.1% .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational approaches:
- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves backbone conformations.
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the crystalline state.
- DFT calculations : Predict electronic effects of fluorine substituents on amine reactivity and ring strain .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow strict PPE guidelines (gloves, lab coat, goggles) due to potential toxicity. Work in a fume hood to avoid inhalation. Store in airtight containers at -20°C to prevent hydrolysis. Validate compatibility with solvents (e.g., DMSO, methanol) to avoid decomposition. Emergency procedures should include neutralization protocols for spills (e.g., sodium bicarbonate for acid neutralization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound across different solvents?
- Methodological Answer : Systematically test reactivity in solvents with varying polarity (e.g., DMSO vs. THF) and proticity. Use kinetic studies (UV-Vis or NMR monitoring) to track reaction rates. Control variables like temperature and water content. Cross-validate findings with computational solvent models (COSMO-RS) to correlate solvent effects with electronic parameters .
Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (e.g., PBS). Monitor degradation via HPLC at timed intervals. Use mass spectrometry to identify hydrolytic byproducts (e.g., oxepan-4-ol derivatives). Compare stability against non-fluorinated analogs to isolate fluorine’s steric/electronic contributions .
Q. How can researchers design assays to probe the amine group’s nucleophilicity in this compound amid competing ring-strain effects?
- Methodological Answer :
- Kinetic Competition Experiments : React with electrophiles (e.g., benzyl bromide) in parallel with control amines (e.g., piperidine).
- Activation Strain Analysis : Compute energy barriers (DFT) to distinguish ring strain from electronic effects.
- Isotopic Labeling : Use ¹⁵N-labeled amine to track regioselectivity in coupling reactions .
Q. What strategies mitigate batch-to-batch variability in biological activity studies involving this compound?
- Methodological Answer :
- Standardized Synthesis : Adopt fixed reaction conditions (e.g., stoichiometry, catalyst loadings).
- Rigorous QC : Require ≥95% purity (HPLC) and batch-specific NMR/LC-MS profiles.
- Biological Replicates : Use triplicate assays with positive/negative controls to isolate compound-specific effects .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental results for fluorine-mediated electronic effects?
- Methodological Answer : Reconcile differences by:
- Parameter Optimization : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental NMR shifts.
- Solvent Modeling : Incorporate explicit solvent molecules in simulations.
- Error Analysis : Quantify uncertainties in crystallographic data (e.g., thermal motion) that may skew comparisons .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity assays?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC₅₀ values. Apply ANOVA to compare treatment groups, followed by post-hoc tests (Tukey’s HSD). Validate assumptions (normality, homoscedasticity) with Q-Q plots and Levene’s test. Report confidence intervals and effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
